
2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone group, which is a type of heterocyclic compound. This group is often found in various pharmaceuticals due to its wide range of biological activities . The compound also contains a benzyloxy group, which is a common protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) can provide information about the types of bonds present in the compound, while nuclear magnetic resonance (NMR) can give insights into the compound’s atomic-level structure .
Chemical Reactions Analysis
The chemical reactivity of a compound is largely determined by its functional groups. For instance, the benzyloxy group can undergo reactions like benzylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For instance, the melting point and boiling point can provide information about the compound’s phase behavior, while the compound’s solubility can indicate its potential applications .
科学的研究の応用
Design and Synthesis
This compound was designed and synthesized as part of a novel series of derivatives. Researchers aimed to explore its potential as an EGFR (Epidermal Growth Factor Receptor) kinase inhibitor. The compound’s chemical structure includes a quinazolinone core with a benzyloxyphenyl substituent and a pyridinyl group. The synthesis process involved designing and optimizing the compound’s structure to enhance its inhibitory activity against EGFR kinase .
EGFR Kinase Inhibition
The compound demonstrated significant inhibitory activity against EGFR kinase. At a concentration of 2.05 µM, it effectively inhibited EGFR kinase activity. This finding suggests that it may interfere with EGFR signaling pathways, which are crucial for cell growth and proliferation .
Antiproliferative Activity
Among all the synthesized compounds, this particular derivative (referred to as “6f”) exhibited the most potent antiproliferative effects against the A549 cancer cell line. The IC50 value (concentration required to inhibit cell growth by 50%) for compound 6f was 5.6 µM. These results indicate its potential as an anticancer agent .
Apoptosis Induction
Compound 6f induced apoptosis (programmed cell death) in cancer cells. Researchers observed this effect through DAPI staining and phase contrast microscopy. Additionally, flow cytometry analysis using Annexin-V-FITC and propidium iodide (PI) labeling confirmed its ability to induce apoptosis .
Molecular Docking Studies
Molecular docking studies revealed that compound 6f can bind to the hinge region of the ATP binding site of EGFR kinase, similar to the standard drug erlotinib. This binding interaction suggests a potential mechanism for its inhibitory activity against EGFR kinase .
In Vitro Antitumor Activity
The compound demonstrated potent in vitro antitumor activity against the A549 non-small lung tumor cell line. Further research could explore its efficacy in other cancer cell lines and animal studies .
Safety and Hazards
特性
IUPAC Name |
6-fluoro-2-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c1-2-14-32-26(33)22-15-20(28)10-13-23(22)29-27(32)36-17-24-30-25(31-35-24)19-8-11-21(12-9-19)34-16-18-6-4-3-5-7-18/h3-13,15H,2,14,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPKVVYHCLONPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)
![N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2398315.png)
![1,4-Dioxa-10-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2398316.png)
![N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398317.png)
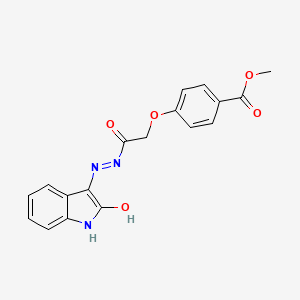
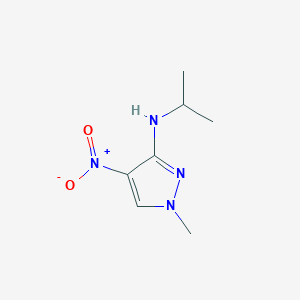


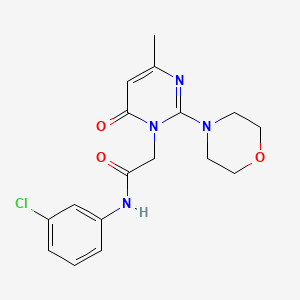
![5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2398327.png)
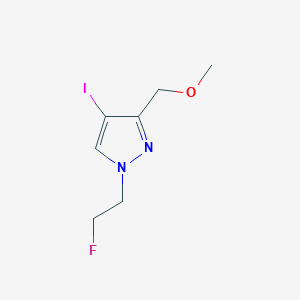
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398329.png)
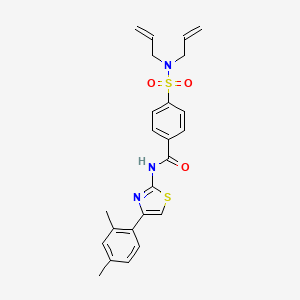
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)